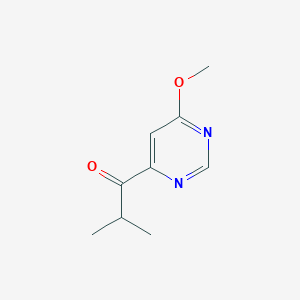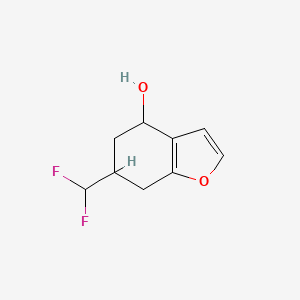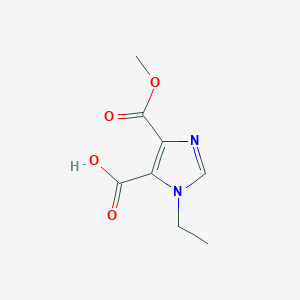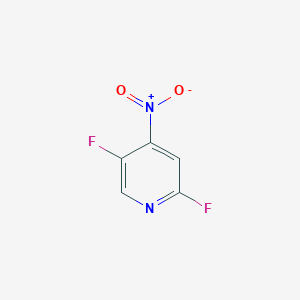
2,5-Difluoro-4-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Difluoro-4-nitropyridine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 2nd and 5th positions and a nitro group at the 4th position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-nitropyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature . Another approach involves the use of complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450–500°C) .
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often relies on continuous flow synthesis techniques to ensure high yield and purity. These methods involve the use of specialized reactors and precise control of reaction conditions to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Difluoro-4-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other nucleophiles, such as amines and alcohols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions:
Substitution: Sodium methoxide or aqueous methanol can be used for substitution reactions.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for reduction reactions.
Major Products Formed:
Substitution: N-substituted 2-amino-5-nitropyridines.
Reduction: 2,5-Difluoro-4-aminopyridine.
Applications De Recherche Scientifique
2,5-Difluoro-4-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antibacterial agents.
Agrochemicals: The compound is used in the development of herbicides and insecticides.
Material Science: It is employed in the synthesis of advanced materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 2,5-Difluoro-4-nitropyridine is primarily influenced by the electron-withdrawing effects of the fluorine atoms and the nitro group. These substituents reduce the basicity of the pyridine ring and enhance its reactivity towards nucleophiles. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions .
Comparaison Avec Des Composés Similaires
- 2-Fluoro-5-nitropyridine
- 2,4-Difluoro-3-nitropyridine
- 2,6-Difluoropyridine
Comparison: 2,5-Difluoro-4-nitropyridine is unique due to the specific positioning of the fluorine atoms and the nitro group, which imparts distinct electronic properties and reactivity compared to other fluorinated pyridines . For instance, 2,4-Difluoro-3-nitropyridine is used in the synthesis of antibacterial agents, but its reactivity and applications differ due to the different substitution pattern .
Propriétés
Formule moléculaire |
C5H2F2N2O2 |
|---|---|
Poids moléculaire |
160.08 g/mol |
Nom IUPAC |
2,5-difluoro-4-nitropyridine |
InChI |
InChI=1S/C5H2F2N2O2/c6-3-2-8-5(7)1-4(3)9(10)11/h1-2H |
Clé InChI |
MWYKKLNGBMSFKY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


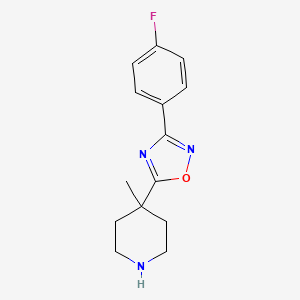
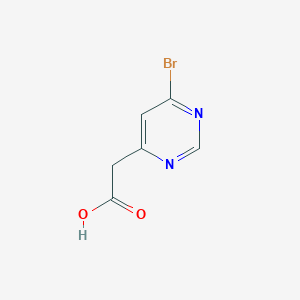
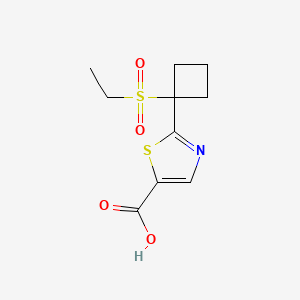
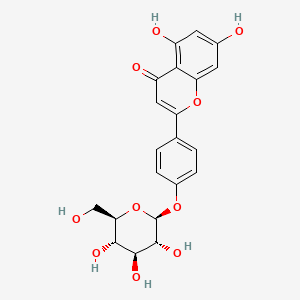
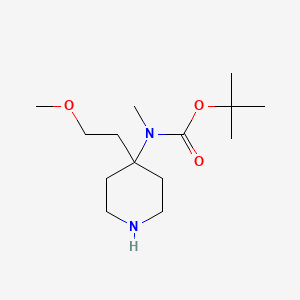
![2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole](/img/structure/B15055785.png)
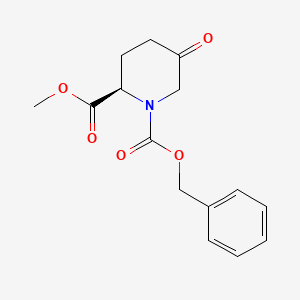
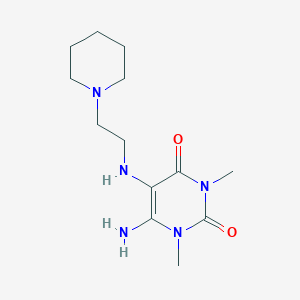
![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15055792.png)
